Diethyl D-(-)-tartrate

Catalog No.
S561078
CAS No.
57968-71-5
M.F
C8H14O6
M. Wt
206.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl D-(-)-tartrate

CAS Number

57968-71-5

Product Name

Diethyl D-(-)-tartrate

IUPAC Name

diethyl (2S,3S)-2,3-dihydroxybutanedioate

Molecular Formula

C8H14O6

Molecular Weight

206.19 g/mol

InChI

InChI=1S/C8H14O6/c1-3-13-7(11)5(9)6(10)8(12)14-4-2/h5-6,9-10H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

YSAVZVORKRDODB-WDSKDSINSA-N

SMILES

Array

solubility

slightly soluble to insoluble in water; miscible in oil and alcohol

Synonyms

diethyl tartrate, diethyl tartrate, (S-(R*,R*))-isomer, tartaric acid diethyl ester

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)O)O

The exact mass of the compound Diethyl tartrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble to insoluble in water; miscible in oil and alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44808. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Diethyl D-(-)-tartrate (CAS 57968-71-5) is an enantiopure, liquid chiral ester utilized extensively as a stereodirecting ligand in transition-metal-catalyzed asymmetric synthesis and as a foundational chiral pool building block. Representing the "unnatural" (2S,3S) enantiomer of diethyl tartrate, it is primarily procured to form highly ordered, moisture-sensitive dinuclear complexes with titanium(IV) isopropoxide. In industrial and pharmaceutical manufacturing, this compound is selected for its reliable phase behavior and its ability to enforce strict stereochemical control during the asymmetric epoxidation of allylic alcohols, providing predictable and reproducible enantiomeric excesses (>95% ee) in standardized solvent systems [1].

Substituting Diethyl D-(-)-tartrate with its cheaper, natural counterpart, L-(+)-tartrate, results in a complete inversion of stereochemical delivery, yielding the opposite enantiomer of the target product and rendering the synthesis useless for specific chiral pharmaceutical targets. Furthermore, substituting with the closely related in-class analog Diisopropyl D-tartrate (DIPT) alters the steric bulk of the catalytic pocket. While DIPT is structurally similar, utilizing it for unhindered primary allylic alcohols depresses reaction kinetics and reduces reactor throughput without providing any meaningful gain in enantiomeric excess, making D-(-)-DET the strictly required procurement choice for primary alcohol substrates [1].

Absolute Stereochemical Face Selection vs. L-(+)-DET

In the Sharpless asymmetric epoxidation of standard allylic alcohols (e.g., geraniol), the choice of tartrate enantiomer dictates absolute stereochemistry. D-(-)-DET strictly delivers oxygen to the 'top' face of the olefin (yielding the (2S,3S)-epoxide at >95% ee), whereas L-(+)-DET delivers to the 'bottom' face (yielding the (2R,3R)-epoxide at >95% ee). There is no cross-reactivity or intermediate substitution possible; the procurement of the D-(-) isomer is an absolute requirement for accessing (2S,3S) configurations [1].

Evidence DimensionEnantiomeric Face Delivery and Product ee
Target Compound DataD-(-)-DET: >95% ee (2S,3S)-epoxide
Comparator Or BaselineL-(+)-DET: >95% ee (2R,3R)-epoxide
Quantified Difference100% inversion of absolute stereochemistry
ConditionsTi(OiPr)4 catalyzed epoxidation of geraniol with tert-butyl hydroperoxide (TBHP) at -20 °C

Buyers must procure the exact D-(-) enantiomer to synthesize specific enantiopure drug intermediates, as substituting with the L-(+) form produces the incorrect, biologically inactive isomer.

Reaction Kinetics for Primary Allylic Alcohols vs. DIPT

For the epoxidation of primary allylic alcohols, Diethyl tartrate (DET) provides optimal catalytic turnover compared to the bulkier Diisopropyl tartrate (DIPT). DIPT creates a more sterically hindered titanium dimer, which slows the rate of substrate exchange. For primary alcohols like (E)-2-hexen-1-ol, DET achieves complete conversion in 2-4 hours, whereas DIPT requires 6-8 hours to reach the same conversion level, while both maintain equivalent enantioselectivity (>95% ee) [1].

Evidence DimensionReaction Time for Complete Conversion
Target Compound DataD-(-)-DET: 2-4 hours
Comparator Or BaselineDIPT: 6-8 hours
Quantified Difference50% reduction in reaction time for primary alcohols
ConditionsStandard asymmetric epoxidation of unhindered primary allylic alcohols at -20 °C

Selecting DET over DIPT for primary alcohol substrates doubles reactor throughput and reduces process time without sacrificing enantiomeric purity.

Low-Temperature Processability vs. Solid Chiral Ligands

Diethyl D-(-)-tartrate is a liquid at standard room temperature (melting point ~17 °C) and remains fully miscible in standard halogenated and aromatic solvents (e.g., dichloromethane, toluene) down to -20 °C. In contrast, solid chiral ligands (such as tartramides or BINOL derivatives) require pre-dissolution, larger solvent volumes, and risk precipitation during the critical low-temperature formation of the active titanium complex. DET allows for neat addition and immediate, homogeneous complexation [1].

Evidence DimensionSolubility and Handling at -20 °C
Target Compound DataLiquid, fully miscible, neat addition possible
Comparator Or BaselineSolid ligands (e.g., tartramides): Require pre-dissolution, risk of precipitation
Quantified DifferenceElimination of pre-dissolution steps and reduction in required solvent volume
ConditionsCatalyst complex preparation in dichloromethane at -20 °C

The liquid state and high solubility of DET streamline low-temperature industrial manufacturing, reducing solvent waste and preventing batch failures caused by ligand precipitation.

Industrial Synthesis of (2S,3S)-Epoxy Alcohols

D-(-)-DET is the mandatory ligand choice for manufacturing pipelines requiring the top-face epoxidation of primary allylic alcohols. Because substituting with L-(+)-DET yields the wrong enantiomer, and DIPT reduces throughput, D-(-)-DET is optimal for scaling up intermediates for macrolide antibiotics and specific pheromones [1].

Kinetic Resolution of Racemic Secondary Alcohols

In processes where a racemic mixture of secondary allylic alcohols must be resolved, D-(-)-DET paired with Ti(OiPr)4 selectively epoxidizes one enantiomer while leaving the other unreacted. The specific selection of the D-(-) isomer determines exactly which enantiomer of the alcohol is recovered, making it a critical procurement parameter for chiral separation workflows [1].

Chiral Pool Starting Material for Unnatural Carbohydrates

Beyond its role as a catalyst ligand, D-(-)-DET is procured as a bulk chiral pool reagent. Its pre-existing (2S,3S) stereocenters and easily functionalized ester groups make it an ideal, cost-effective starting material for synthesizing unnatural sugars, chiral diols, and complex acetals that cannot be derived from naturally occurring L-tartaric acid [2].

Physical Description

Liquid
colourless viscous liquid with very faint winey odou

XLogP3

-0.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

206.07903816 Da

Monoisotopic Mass

206.07903816 Da

Heavy Atom Count

14

Density

d204 1.2
1.203-1.210 (20°)

LogP

-0.29

Melting Point

Mp 17 °
17°C

UNII

3HB9XL6BGJ

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 1415 of 1416 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Corrosive

Other CAS

87-91-2
13811-71-7
57968-71-5

Wikipedia

Diethyl tartrate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-diethyl ester: ACTIVE

Dates

Last modified: 07-20-2023

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